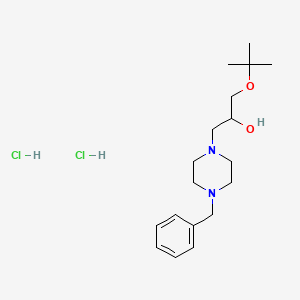
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride
描述
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride, also known as DMBA, is a chemical compound that has been used extensively in scientific research. DMBA is a derivative of the chemical compound butadiene, which is commonly used in the production of synthetic rubber. DMBA has been found to have a number of interesting properties that make it useful in a variety of research applications.
作用机制
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride induces tumors by causing DNA damage in cells. Specifically, N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride causes mutations in the Kras and p53 genes, which are known to be involved in the development of many types of cancer. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride also activates a number of signaling pathways that are involved in cell proliferation and survival, which can contribute to the development of tumors.
Biochemical and Physiological Effects:
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has been found to have a number of biochemical and physiological effects on experimental animals. In addition to its ability to induce tumors, N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has been found to cause oxidative stress and inflammation in cells. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has also been found to affect the expression of a number of genes that are involved in cell growth and differentiation.
实验室实验的优点和局限性
One of the main advantages of using N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its ability to induce tumors in experimental animals. This makes N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride a useful tool for studying the mechanisms of carcinogenesis and for testing the efficacy of potential cancer treatments. However, there are also some limitations to using N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments. One limitation is that N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride is a potent carcinogen, which means that it can be toxic to experimental animals if not handled properly. Another limitation is that N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride-induced tumors may not accurately reflect the development of tumors in humans, which can make it difficult to translate the results of lab experiments to clinical settings.
未来方向
There are a number of future directions for research involving N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride. One area of interest is the development of new drugs that can target the signaling pathways that are activated by N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride. Another area of interest is the use of N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride in combination with other chemicals to induce tumors in experimental animals. This can help researchers to better understand the complex interactions between different chemicals and the mechanisms of carcinogenesis. Finally, there is a need for further research into the safety and toxicity of N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride, particularly in relation to human exposure.
科学研究应用
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has been used extensively in scientific research due to its ability to induce tumors in experimental animals. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride is commonly used in cancer research to study the mechanisms of carcinogenesis and to test the efficacy of potential cancer treatments. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has also been used in studies of the immune system and in the development of new drugs for a variety of diseases.
属性
IUPAC Name |
(E)-4-(2,5-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-4-9-16-10-5-6-11-17-15-12-13(2)7-8-14(15)3;/h4-8,12,16H,1,9-11H2,2-3H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVOMVZRFDDMNM-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC=CCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OC/C=C/CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)


![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)

![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)


![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)

![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)